molecular formula C20H14N2O2 B412298 (E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE

(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE

Cat. No.: B412298
M. Wt: 314.3g/mol
InChI Key: PRXNXMIGZLMOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is a Schiff base compound derived from the condensation of 2-furylmethylene and 1,5-naphthalenediamine Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-furylmethylene and 1,5-naphthalenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction would regenerate the original amines and aldehydes.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of sensors and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the Schiff base.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-furylmethylene)-1,2-ethanediamine
  • N,N’-Bis(2-furylmethylene)-1,1’-binaphthyl-2,2’-diamine
  • N,N’-Bis(5-methoxysalicylidene)-1,2-ethanediamine

Uniqueness

N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3g/mol

IUPAC Name

1-(furan-2-yl)-N-[5-(furan-2-ylmethylideneamino)naphthalen-1-yl]methanimine

InChI

InChI=1S/C20H14N2O2/c1-7-17-18(19(9-1)21-13-15-5-3-11-23-15)8-2-10-20(17)22-14-16-6-4-12-24-16/h1-14H

InChI Key

PRXNXMIGZLMOBX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4

solubility

46.7 [ug/mL]

Origin of Product

United States

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